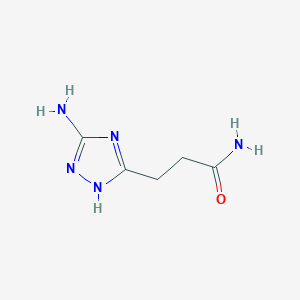
2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2260937-27-5 . It is also known as MPHP. The compound is in powder form and has a molecular weight of 201.65 .
Molecular Structure Analysis
The InChI Code for “2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride” is 1S/C9H11NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
“2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride” is a powder with a molecular weight of 201.65 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application Potential of Biopolymers
Xylan Derivatives and Their Application Potential - This study explores the chemical modification of xylan, a biopolymer, to create ethers and esters with specific properties. The modifications enable applications such as drug delivery, where xylan esters form nanoparticles for drug delivery systems, and as additives for paper strength, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Environmental Impact and Fate of Chemical Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments - This review addresses the environmental presence and impact of parabens, used as preservatives in various products, highlighting their biodegradability and persistence in water bodies. It also discusses the formation of chlorinated by-products through reaction with free chlorine (Haman et al., 2015).
Corrosion Inhibition by Organic Compounds
Organic Corrosion Inhibitors for Industrial Cleaning - This review focuses on the use of organic inhibitors, including various acids and compounds, to prevent metallic dissolution during industrial cleaning processes. It emphasizes the role of heteroatoms and π-electrons in these inhibitors (Goyal et al., 2018).
Biotechnological and Pharmacological Applications
Biotechnological Routes Based on Lactic Acid Production from Biomass - The paper discusses the use of lactic acid, produced from biomass, as a feedstock for green chemistry, outlining the production of various chemicals through biotechnological routes. This includes its role in synthesizing biodegradable polymers and other valuable chemicals (Gao et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXOSMXWXSWGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride | |
CAS RN |
2260937-27-5 |
Source


|
| Record name | 2-methyl-3-(pyridin-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2561260.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2561266.png)

![6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561269.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2561270.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2561272.png)


![2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2561278.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2561279.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one](/img/structure/B2561280.png)

